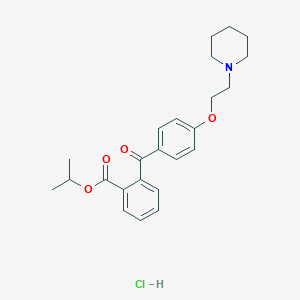
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one, also known as DHPM, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. DHPM has a unique molecular structure that makes it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. For example, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biological activities, making it a versatile compound for scientific research. However, one limitation of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one. One area of interest is the development of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one derivatives with improved solubility and bioavailability. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be further investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has a unique molecular structure that makes it a promising candidate for drug development. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities, as well as potential neuroprotective effects. While there are limitations to using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a beta-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, a ketone, and a cyanoacetic acid in the presence of a catalyst. Each method has its advantages and limitations, and the choice of method depends on the desired properties of the final product.
Wissenschaftliche Forschungsanwendungen
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been studied for its ability to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
126128-35-6 |
|---|---|
Produktname |
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one |
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
1,3,4,8-tetrahydropyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-7-3-4-1-2-11-9-5(4)8-6/h3H,1-2H2,(H2,7,8,9,10) |
InChI-Schlüssel |
OQCFWECOQNPQCG-UHFFFAOYSA-N |
SMILES |
C1CONC2=C1C=NC(=O)N2 |
Kanonische SMILES |
C1CONC2=C1C=NC(=O)N2 |
Andere CAS-Nummern |
126128-35-6 |
Synonyme |
6H,8H-3,4-dihydropyrimido(4,5-c)(1,2)oxazin-7-one base P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)



![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)





